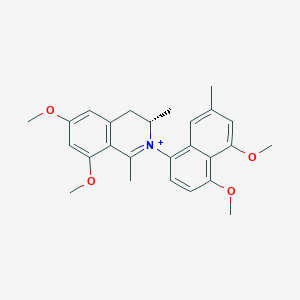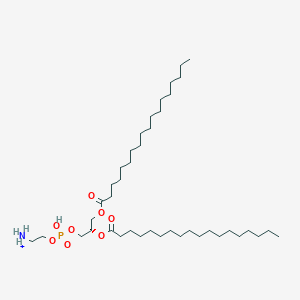
(7S)-4-hydroxy-7-(octadecanoyloxy)-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-1-aminium 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,2-distearoylphosphatidylethanolaminium is an ammonium ion that is the conjugate acid of (S)-1,2-distearoylphosphatidylethanolamine, arising from protonation of the amino group. It is a conjugate acid of a (S)-1,2-distearoylphosphatidylethanolamine.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Structure Analysis
- The compound has been used in the study of caged bicyclic phosphorus. Its reaction with nitric acid and various phenols and aryl amines has been explored, yielding new bicyclophosphates. X-ray diffraction analysis was employed for structural determination (Li Yu-gui et al., 1988).
2. Synthesis of Polyketides
- A synthesis pathway involving the transformation of a related compound into a building block for polyketides, with potential applications in synthesizing natural compounds with antitumor activity, has been developed (D. Shklyaruck, 2015).
3. Role in Biosynthesis of Specialized Pro-resolving Mediators
- In biosynthesis studies, related compounds have been found to function as specialized pro-resolving mediators (SPMs) in macrophages and inflammatory exudates. Their synthesis involves sequential oxidations by lipoxygenase enzymes (Steve Perry et al., 2020).
4. Flame Retardancy in Epoxy Resins
- The compound has been used in the study of flame-retarded epoxy resins. Its effects on flame retardancy, when used in combination with other chemicals, have been examined, revealing insights into the mechanisms of flame retardance in polymers (Wenchao Zhang et al., 2014).
5. Synthesis of Benzoxazines and Thermosets
- It has been involved in the synthesis of benzoxazines, leading to a deeper understanding of the structure-property relationship of resulting thermosets. This research is crucial for the development of materials with specific mechanical and thermal properties (C. Lin et al., 2009).
6. Reactivity Studies in Lipid Oxidation
- Studies have focused on the reactivity of related compounds towards various moieties, which is significant in understanding lipid oxidation processes and their implications in biological systems (M. Lederer et al., 1999).
7. Catalytic Oxidation in Organic Synthesis
- Research has also delved into the use of related compounds as catalysts in the oxidative functionalization of alkanes under mild conditions. This finds application in the field of green chemistry and organic synthesis (M. Kirillova et al., 2007).
Propiedades
Nombre del producto |
(7S)-4-hydroxy-7-(octadecanoyloxy)-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-1-aminium 4-oxide |
|---|---|
Fórmula molecular |
C41H83NO8P+ |
Peso molecular |
749.1 g/mol |
Nombre IUPAC |
2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylazanium |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/p+1/t39-/m0/s1 |
Clave InChI |
LVNGJLRDBYCPGB-KDXMTYKHSA-O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1258612.png)

![(2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B1258616.png)
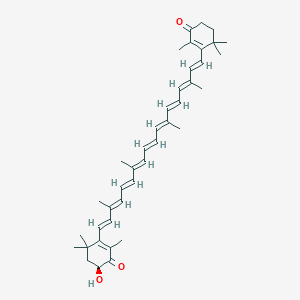

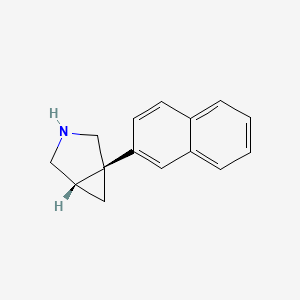
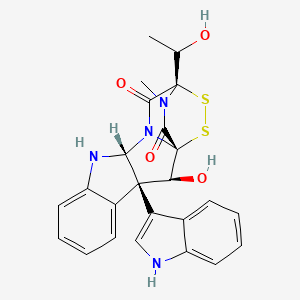

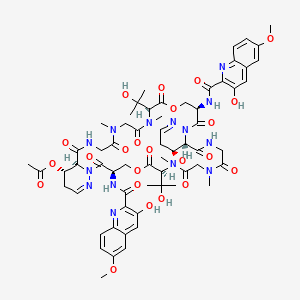
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1258627.png)
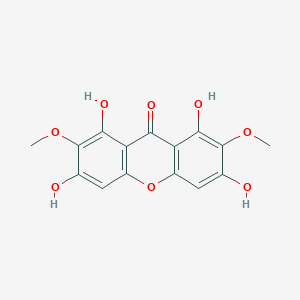
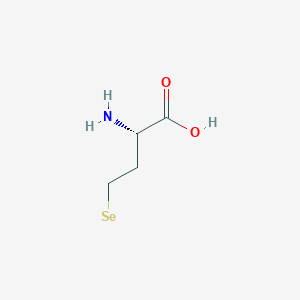
![1-[(4-methylphenyl)methyl]-2,4-dioxo-N-(phenylmethyl)-3-prop-2-enyl-7-quinazolinecarboxamide](/img/structure/B1258631.png)
